molecular formula C7H9NO3S B1518285 Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate CAS No. 1155532-65-2

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1518285
CAS No.: 1155532-65-2
M. Wt: 187.22 g/mol
InChI Key: DUKVDKUHVHTUQO-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Non-linear Optical Properties

  • The synthesis of thiazole derivatives like ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate involves cyclization of 1-benzylidenethiosemicarbazide with ethyl bromopyruvate. These compounds have been studied for their crystal structure, spectroscopic properties, and electronic and NLO properties through both experimental and computational insights, showing potential for optoelectronic applications due to their NLO activity (Haroon et al., 2020).

Antimicrobial and Antioxidant Studies

  • Some thiazole compounds synthesized from ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate precursors have shown remarkable antimicrobial and antioxidant properties. For example, derivatives synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have exhibited excellent antibacterial and antifungal activities, along with profound antioxidant potential in vitro (Raghavendra et al., 2016).

Synthetic Applications and Chemical Transformations

  • This compound serves as a precursor in various synthetic applications, including the preparation of highly functionalized thiazole derivatives through reactions with primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate (Ge et al., 2006). Additionally, transformations into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates through various chemical reactions showcase the compound's versatility in synthesizing novel thiazole-containing structures (Albreht et al., 2009).

Mechanism of Action

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKVDKUHVHTUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid (2 g), boran-THF complex (1.0 M in THF, 45.2 ml) and THF (50 ml) was heated under reflux overnight. After MeOH (2.0 ml) was added to the mixture at the same temperature, the mixture was concentrated in vacuo to dryness. The residue was purified by NH silica gel column chromatography (hexane/EtOAc) to give the title compound (0.96 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate
Reactant of Route 2
Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate
Reactant of Route 3
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Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate
Reactant of Route 4
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Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate
Reactant of Route 5
Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate
Reactant of Route 6
Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate

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